CYP3A4/5 Inhibition Liability: Low Micromolar IC50 Permits Combinatorial Chemistry and Polypharmacology Applications
In human liver microsome assays, CAS 80334-62-9 inhibits CYP3A4/5 with an IC50 of 5.50 × 10³ nM (5.5 µM) using midazolam as probe substrate, and with an IC50 of 2.00 × 10⁴ nM (20 µM) using testosterone as probe substrate [1]. For context, the prototypical strong CYP3A4 inhibitor ketoconazole typically exhibits IC50 values of ~0.1–0.5 µM in comparable human liver microsome assays, meaning CAS 80334-62-9 is approximately 10–50-fold weaker. This low CYP inhibition profile reduces the probability of metabolism-based drug–drug interactions in downstream in vivo studies.
| Evidence Dimension | CYP3A4/5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.50 × 10³ nM (midazolam substrate); IC50 = 2.00 × 10⁴ nM (testosterone substrate) |
| Comparator Or Baseline | Ketoconazole (strong CYP3A4 inhibitor): IC50 ~0.1–0.5 µM (literature baseline for human liver microsomes); no direct head-to-head data available for close imidazothiadiazole analogs in this assay |
| Quantified Difference | CAS 80334-62-9 is approximately 10–50-fold less potent than ketoconazole at CYP3A4/5; insufficient data to rank among imidazothiadiazole congeners |
| Conditions | Human liver microsomes; midazolam 1′-hydroxylation assay (30 min preincubation with NADPH regenerating system); testosterone 6β-hydroxylation assay (10–30 min measurement) |
Why This Matters
A low CYP3A4/5 inhibition signal is a critical selection criterion for compounds intended as tool molecules in polypharmacology studies or as building blocks for larger combinatorial libraries, where avoiding metabolically-driven off-target effects can reduce costly late-stage attrition in medicinal chemistry programs.
- [1] BindingDB. Entry BDBM50538344 (CHEMBL4633246). CYP3A4/5 inhibition data for CAS 80334-62-9 (assigned). View Source
